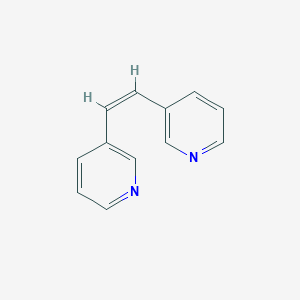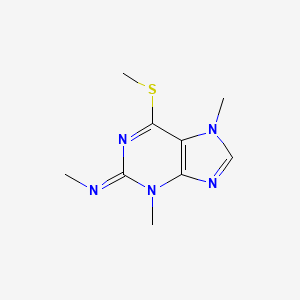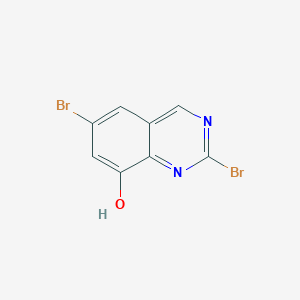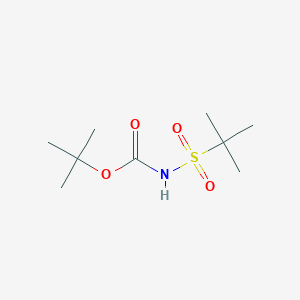
tert-Butyl(tert-butylsulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(tert-butylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group and a tert-butylsulfonyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(tert-butylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The reaction can be represented as follows:
tert-Butyl carbamate+tert-Butylsulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(tert-butylsulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butylsulfonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates where the tert-butylsulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine along with the formation of tert-butyl cation.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(tert-butylsulfonyl)carbamate is used as a protecting group for amines during multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site, thereby increasing the overall yield of the desired product.
Biology
In biological research, the compound is used in the synthesis of peptide and protein analogs. It helps in protecting the amine groups of amino acids during peptide synthesis, ensuring the correct sequence and structure of the final product.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in protecting sensitive amine groups during the synthesis of complex drug molecules.
Industry
In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It helps in protecting functional groups during the synthesis of these complex molecules.
Wirkmechanismus
The mechanism of action of tert-Butyl(tert-butylsulfonyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butylsulfonyl group provides steric hindrance, preventing nucleophilic attack on the amine. Under acidic conditions, the tert-butyl group is protonated and removed, releasing the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butylsulfonyl chloride
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl(tert-butylsulfonyl)carbamate is unique due to the presence of both tert-butyl and tert-butylsulfonyl groups. This dual protection provides enhanced stability and selectivity during chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C9H19NO4S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
tert-butyl N-tert-butylsulfonylcarbamate |
InChI |
InChI=1S/C9H19NO4S/c1-8(2,3)14-7(11)10-15(12,13)9(4,5)6/h1-6H3,(H,10,11) |
InChI-Schlüssel |
ZEBKVKCCBOUFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


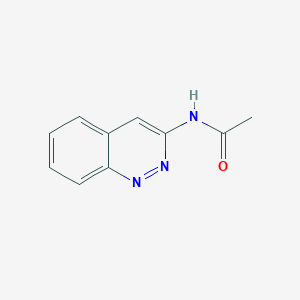
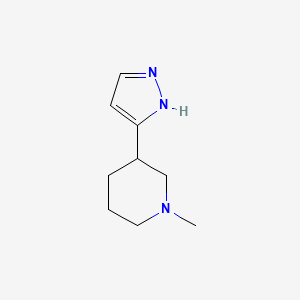

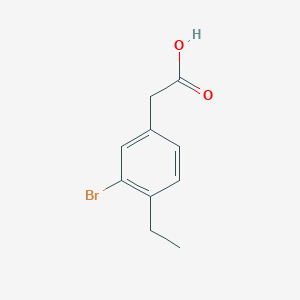
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
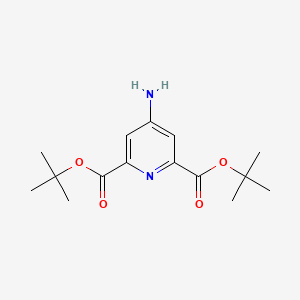
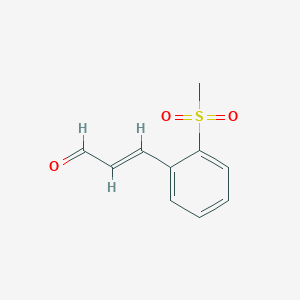
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)

